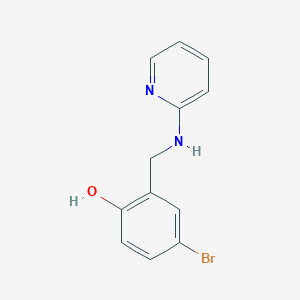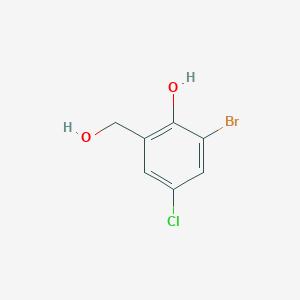
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including depression, anxiety, and addiction.
Applications De Recherche Scientifique
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including depression, anxiety, and addiction. This compound has also been studied for its potential use as a tool in neuroscience research.
Mécanisme D'action
The mechanism of action of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This compound has been shown to increase the levels of dopamine in the brain, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may be responsible for its therapeutic effects. This compound has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine for lab experiments include its high purity and good yield. This compound is also relatively easy to synthesize. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the potential therapeutic applications of this compound in the treatment of other diseases, such as Parkinson's disease and schizophrenia. Additionally, there is a need to explore the potential side effects of this compound and to develop safer derivatives with similar therapeutic effects.
Méthodes De Synthèse
The synthesis of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine involves the reaction of 1-benzyl-4-piperidone with phenylmagnesium bromide in the presence of a catalyst. The reaction yields the desired product in good yield and high purity. The purity of the product can be further improved by recrystallization.
Propriétés
Numéro CAS |
1215036-23-9 |
|---|---|
Nom du produit |
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine |
Formule moléculaire |
C18H22N2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine |
InChI |
InChI=1S/C18H22N2/c19-18-11-12-20(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2/t17-,18-/m1/s1 |
Clé InChI |
LGSNQVMIVAHETM-QZTJIDSGSA-N |
SMILES isomérique |
C1CN(C[C@@H]([C@@H]1N)C2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES |
C1CN(CC(C1N)C2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CC(C1N)C2=CC=CC=C2)CC3=CC=CC=C3 |
Synonymes |
4-Piperidinamine, 3-phenyl-1-(phenylmethyl)-, (3S,4R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)

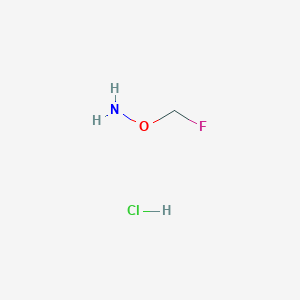
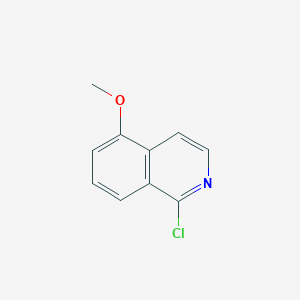
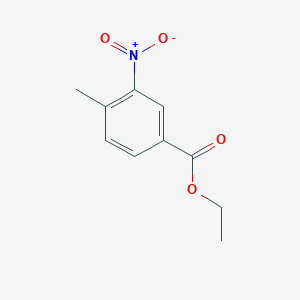



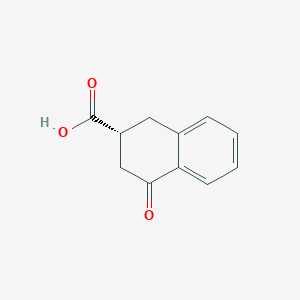
![1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B173431.png)
![2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B173434.png)
